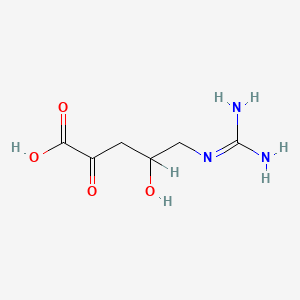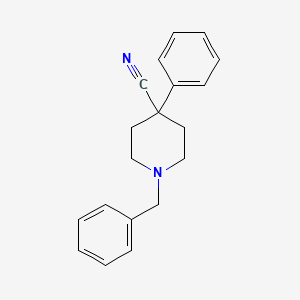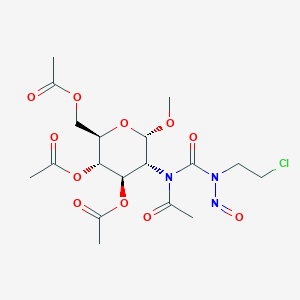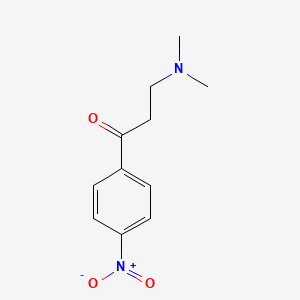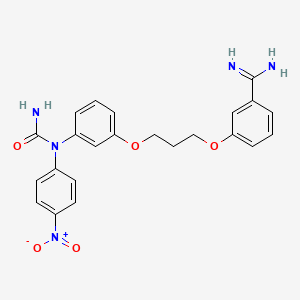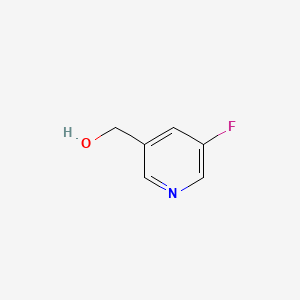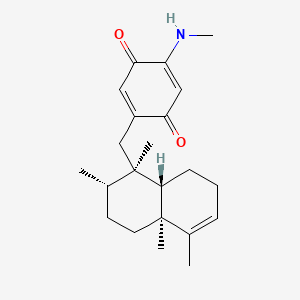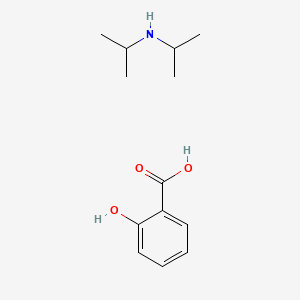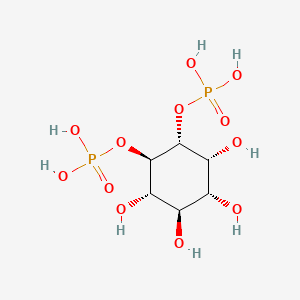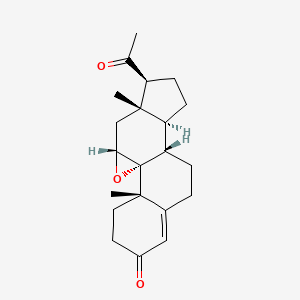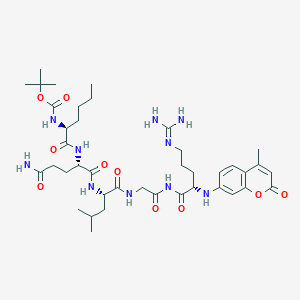
tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin, also known by its chemical identifier CAS No. 81943-91-1, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often utilized in research and industrial settings for its specific chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common method involves the use of emulsification and nanoprecipitation techniques. These methods allow for the formation of nanoparticles by adjusting formulation parameters such as polymer and tensoactive concentrations, organic solvent fraction, and sonication amplitude .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand while maintaining consistency and quality. Techniques such as emulsification-solvent evaporation and nanoprecipitation are optimized for large-scale production. Parameters like agitation speed during solvent evaporation, centrifugation speeds, and the use of cryoprotectants in the freeze-drying process are fine-tuned to achieve reproducible results .
化学反应分析
Types of Reactions: tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are typically mild and functional group tolerant, making it suitable for various applications.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, in the case of Suzuki–Miyaura coupling, the products are often complex organic molecules with enhanced stability and functionality .
科学研究应用
tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is utilized in the study of cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and drug delivery capabilities. Industrially, it is used in the production of advanced materials and nanotechnology applications .
作用机制
The mechanism by which tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug delivery applications, this compound nanoparticles are designed to release their payload in a controlled manner, enhancing the efficacy and reducing side effects. The molecular targets and pathways involved in these processes are often studied to optimize the compound’s performance .
相似化合物的比较
Similar Compounds: Similar compounds to tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin include other nanoparticles and polymer-based materials used in drug delivery and advanced material applications. Examples include poly(lactic-co-glycolic acid) (PLGA) nanoparticles and other polymeric nanoparticles .
Uniqueness: What sets this compound apart from these similar compounds is its specific formulation and the ability to fine-tune its properties through various preparation methods. This makes it highly versatile and suitable for a wide range of applications, from drug delivery to industrial manufacturing .
属性
CAS 编号 |
81943-91-1 |
|---|---|
分子式 |
C40H62N10O10 |
分子量 |
843 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C40H62N10O10/c1-8-9-11-27(49-39(58)60-40(5,6)7)35(55)47-28(15-16-31(41)51)36(56)48-29(18-22(2)3)34(54)45-21-32(52)50-37(57)26(12-10-17-44-38(42)43)46-24-13-14-25-23(4)19-33(53)59-30(25)20-24/h13-14,19-20,22,26-29,46H,8-12,15-18,21H2,1-7H3,(H2,41,51)(H,45,54)(H,47,55)(H,48,56)(H,49,58)(H4,42,43,44)(H,50,52,57)/t26-,27-,28-,29-/m0/s1 |
InChI 键 |
WXQGFVOUYGQFJX-DZUOILHNSA-N |
SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
手性 SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
同义词 |
BNGLGA-AMC Boc-Nle-Gln-Leu-Gly-Arg-AMC tert-butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1217999.png)
